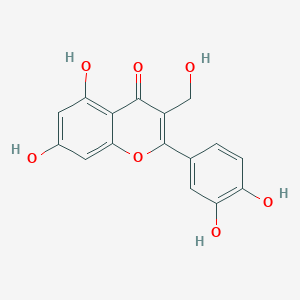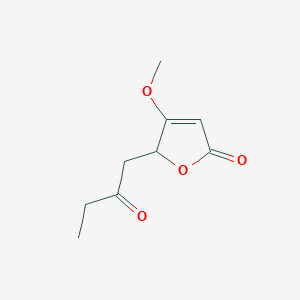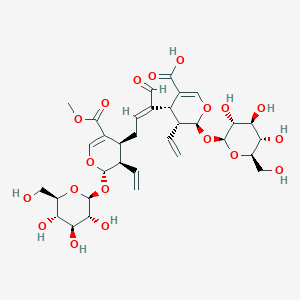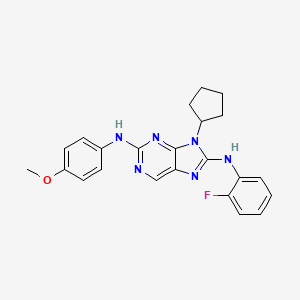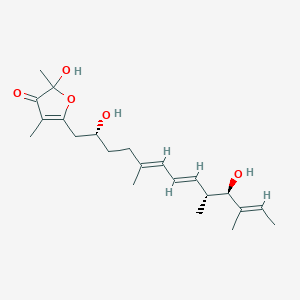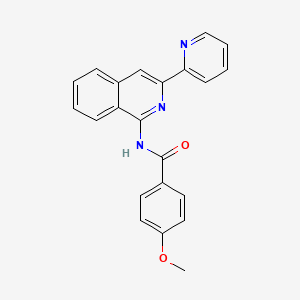
4-methoxy-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VUF-8504 is a synthetic organic compound known for its role as a ligand for the adenosine A3 receptor. This receptor is a G-protein-coupled receptor involved in various physiological processes, including inflammation, neuroprotection, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VUF-8504 involves the cyclization of 2-methylbenzonitrile with pyridine-2-carbonitrile using potassium amide in liquid ammonia. This reaction produces 3-(2-pyridyl)isoquinoline-1-amine, which is then acylated with 4-methoxybenzoyl chloride using butyllithium in tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for VUF-8504 are not widely documented, the synthesis typically follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions: VUF-8504 primarily undergoes substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include butyllithium and 4-methoxybenzoyl chloride in tetrahydrofuran.
Cyclization Reactions: Potassium amide in liquid ammonia is used for cyclization.
Major Products: The major product formed from these reactions is 3-(2-pyridyl)isoquinoline-1-amine, which is further modified to produce VUF-8504 .
Scientific Research Applications
VUF-8504 has several applications in scientific research:
Mechanism of Action
VUF-8504 exerts its effects by binding to the adenosine A3 receptor, a G-protein-coupled receptor. This binding modulates various intracellular signaling pathways, including those involved in inflammation and cell proliferation . The activation of the adenosine A3 receptor can lead to anti-inflammatory effects and neuroprotection .
Comparison with Similar Compounds
- Thiazoles
- Thiadiazoles
- 1,4-Dihydropyridines
- Pyridines
- 2-Mercaptopyrimidines
- Flavonoids
- Isoquinolines
- Quinazolines
- (Aza)adenines
- Pyrazoloquinolines
- Triazoloquinoxalines
- Pyrazolotriazolopyrimidines
- Triazolopurines
- Tricyclic Xanthines
Uniqueness: VUF-8504 is unique due to its high potency and selectivity for the adenosine A3 receptor. Its structural features, such as the 2-pyridinyl moiety and the phenyl ring linked to the quinoline nucleus, contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-methoxy-N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide |
InChI |
InChI=1S/C22H17N3O2/c1-27-17-11-9-15(10-12-17)22(26)25-21-18-7-3-2-6-16(18)14-20(24-21)19-8-4-5-13-23-19/h2-14H,1H3,(H,24,25,26) |
InChI Key |
VLGYXUZBVKQWQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4 |
Synonyms |
4-methoxy-N-(2-(2-pyridinyl)isoquinolin-1-yl)benzamide VUF 8504 VUF-8504 VUF8504 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)


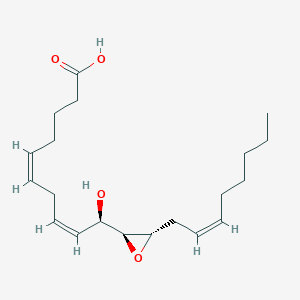
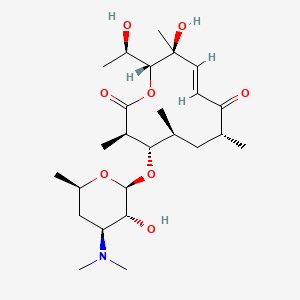
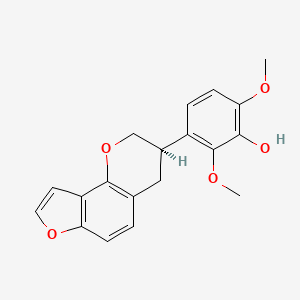
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)
